1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane
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Overview
Description
1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane is a complex organic compound characterized by its unique spirocyclic structure and multiple fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-fluorobenzenesulfonyl chloride with a suitable amine to form an intermediate, which is then subjected to spirocyclization under controlled conditions to yield the final product. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The spirocyclic structure provides rigidity, which can improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid
- 3-Fluorobenzenesulfonyl chloride
- 2,6-Difluorobenzonitrile
Uniqueness
1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane stands out due to its unique combination of a spirocyclic structure and multiple fluorine atoms. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2,2-difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c12-8-3-1-2-4-9(8)18(16,17)15-6-10(7-15)5-11(10,13)14/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZPAMQSJCHSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(F)F)CN(C2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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